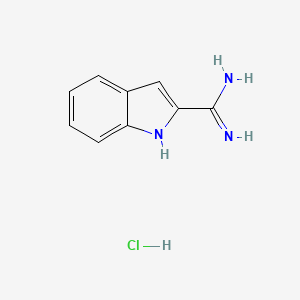

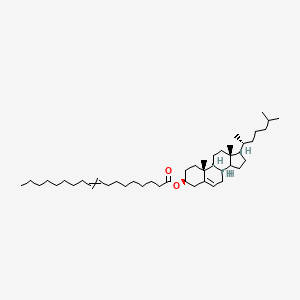

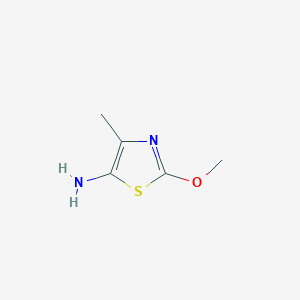

![molecular formula C33H42O17S B12438912 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat ist eine komplexe organische Verbindung, die sich durch mehrere Acetoxygruppen und eine Sulfanyl-Gruppe auszeichnet, die an ein zuckerähnliches Rückgrat gebunden sind. Diese Verbindung zeichnet sich durch ihre komplizierte Stereochemie aus, die durch die mehreren chiralen Zentren in ihrer Struktur angezeigt wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat umfasst in der Regel mehrstufige organische Synthesen. Der Prozess beginnt mit der Herstellung des Zucker-Rückgrats, gefolgt von der Einführung von Acetoxygruppen durch Acetylierungsreaktionen. Die Sulfanyl-Gruppe wird dann durch eine Thiol-En-Reaktion oder ein ähnliches Verfahren zur Einbringung von Schwefel eingeführt. Jeder Schritt erfordert eine präzise Steuerung der Reaktionsbedingungen, einschliesslich Temperatur, pH-Wert und der Verwendung spezifischer Katalysatoren, um sicherzustellen, dass die richtige Stereochemie erreicht wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich grosse Batch-Reaktoren umfassen, bei denen die Syntheseschritte auf Ausbeute und Reinheit optimiert werden. Die Verwendung automatisierter Systeme zur Steuerung von Reaktionsparametern und die kontinuierliche Überwachung des Reaktionsfortschritts wären unerlässlich, um die Konsistenz und Effizienz der Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat kann verschiedene chemische Reaktionen eingehen, einschliesslich:

Oxidation: Die Sulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Acetoxygruppen können zu Hydroxylgruppen reduziert werden.

Substitution: Die Acetoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kaliumhydroxid (KOH) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Hydroxyl-Derivate.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Für seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschliesslich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Zur Entwicklung neuartiger Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetoxygruppen können hydrolysiert werden, um Essigsäure und die entsprechenden Hydroxylgruppen freizusetzen, die dann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Proteinen und Enzymen teilnehmen können. Die Sulfanyl-Gruppe kann auch eine Rolle bei der Modulation der Aktivität der Verbindung spielen, indem sie Disulfidbrücken bildet oder Redoxreaktionen eingeht.

Wirkmechanismus

The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl groups, which can then participate in hydrogen bonding and other interactions with proteins and enzymes. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds or undergoing redox reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(Phenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat

- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Chlorphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat

Einzigartigkeit

Das einzigartige Merkmal von [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-(4-Methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetat ist das Vorhandensein der 4-Methylphenylgruppe, die seine chemische Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen mit verschiedenen Substituenten am Phenylring beeinflussen kann.

Eigenschaften

Molekularformel |

C33H42O17S |

|---|---|

Molekulargewicht |

742.7 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C33H42O17S/c1-15-9-11-23(12-10-15)51-33-31(47-22(8)40)29(45-20(6)38)27(25(49-33)14-42-17(3)35)50-32-30(46-21(7)39)28(44-19(5)37)26(43-18(4)36)24(48-32)13-41-16(2)34/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+/m1/s1 |

InChI-Schlüssel |

XPESVSIBQABDCQ-JUJWBDIVSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

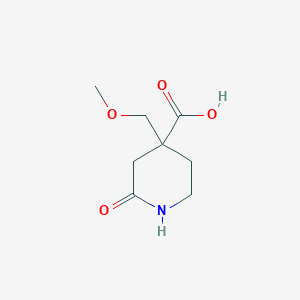

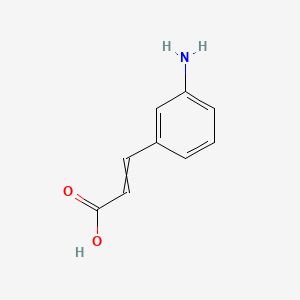

![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)

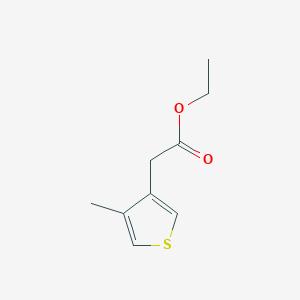

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)